H-2-Nal-OBzl p-tosylate salt
Description
Contextual Significance within Peptide Chemistry and Amino Acid Derivatives
H-2-Nal-OBzl p-tosylate salt is a derivative of the unnatural amino acid L-2-naphthylalanine (2-Nal). Unnatural amino acids are crucial tools in medicinal chemistry and drug discovery, offering a means to enhance the physicochemical properties and target selectivity of peptides. nih.gov The incorporation of residues like 2-Nal, which features a large, hydrophobic naphthalene (B1677914) side chain, can significantly influence the structure, stability, and binding interactions of a peptide. p3bio.com This modification is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved characteristics such as resistance to enzymatic degradation and enhanced membrane permeability. frontiersin.orgfu-berlin.de
The utility of this compound in peptide synthesis is defined by its two key modifications: the benzyl (B1604629) ester and the p-tosylate salt.
Benzyl Ester (OBzl) Protecting Group : The carboxyl group of the amino acid is protected as a benzyl ester. This is a common and robust strategy in peptide synthesis to prevent the carboxyl group from participating in unwanted side reactions during the formation of peptide bonds. fu-berlin.de The benzyl ester group is stable under various coupling conditions but can be readily removed at a later stage by methods such as mild hydrolysis or catalytic hydrogenolysis, allowing the native carboxyl group to be restored. fu-berlin.denih.gov This protecting group is instrumental in both solution-phase synthesis and certain solid-phase peptide synthesis (SPPS) protocols. nih.govarizona.edu
p-Toluenesulfonate (p-tosylate) Salt : The compound is supplied as a p-toluenesulfonate (tosylate) salt of the primary amine. Forming a salt with a strong acid like p-toluenesulfonic acid is a standard method for preparing and purifying amino acid esters. frontiersin.org This process often yields a stable, crystalline solid that is easier to handle, weigh, and store compared to the free base, which may be an oil or less stable. frontiersin.orgresearchgate.net The Fischer-Speier esterification, which involves reacting the amino acid with benzyl alcohol and p-toluenesulfonic acid, is a common route to this type of derivative. frontiersin.org
Historical Perspective of 2-Naphthylalanine Derivatives in Organic Synthesis
The use of 2-naphthylalanine derivatives is intrinsically linked to the broader history of peptide chemistry and the strategic incorporation of non-proteinogenic amino acids. The field of chemical peptide synthesis was revolutionized in the early 1960s by Bruce Merrifield's development of Solid-Phase Peptide Synthesis (SPPS). peptide.com This technique, which involves assembling a peptide chain on an insoluble resin support, dramatically simplified the process and made the synthesis of larger peptides practical. nih.govpeptide.com
Early peptide synthesis, dating back to the work of Bergmann and Zervas in the 1930s, relied on "classical" solution-phase methods and the development of key protecting groups like the carbobenzoxy (Cbz) group. nih.gov The introduction of the t-butyloxycarbonyl (Boc) group and later the 9-fluorenylmethoxycarbonyl (Fmoc) group provided chemists with a versatile toolbox for orthogonal protection schemes, allowing for the selective deprotection of different functional groups during synthesis. nih.govresearchgate.netpeptide.com
The development of "designer" or unnatural amino acids gained momentum as researchers sought to overcome the limitations of natural peptides, such as poor stability and low bioavailability. nih.govfrontiersin.org By the 1970s and 1980s, the incorporation of unnatural residues became a key strategy in the emerging field of peptidomimetics. researchgate.net 2-Naphthylalanine (Nal) emerged as a particularly useful building block. Its bulky and hydrophobic naphthalene ring system was recognized as a valuable probe for studying protein folding and receptor-ligand interactions. p3bio.com It has been used as a replacement for natural aromatic amino acids like tryptophan to enhance peptide stability and binding affinity. p3bio.com The synthesis of various protected forms of 2-Naphthylalanine, including esters like this compound, was a necessary advancement to facilitate its seamless integration into established SPPS and solution-phase protocols. nextpeptide.com
Structural Framework and Nomenclature Convention of this compound
The nomenclature of this compound systematically describes its molecular structure, with each component of the name corresponding to a specific chemical moiety.
H : This prefix indicates the presence of a free, unprotected α-amino group (-NH₂). In the salt form, this amine is protonated (-NH₃⁺).
2-Nal : This is the standard abbreviation for the amino acid 2-naphthylalanine, where the naphthalene ring is attached to the β-carbon of the alanine (B10760859) backbone at the C-2 position of the naphthalene. p3bio.com
OBzl : This denotes that the carboxyl group (-COOH) of the amino acid is esterified with a benzyl group (-CH₂-C₆H₅).
p-tosylate salt : This signifies that the molecule is a salt formed between the protonated α-amino group and the p-toluenesulfonate anion (CH₃-C₆H₄-SO₃⁻).
The complete chemical name is (S)-Benzyl 2-amino-3-(naphthalen-2-yl)propanoate 4-methylbenzenesulfonate . bldpharm.com The "(S)" designation specifies the stereochemistry at the α-carbon, corresponding to the L-configuration typical for natural amino acids.
Below are the key physicochemical properties of the compound.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 126829-54-7 | nextpeptide.combldpharm.com |
| Molecular Formula | C₂₇H₂₇NO₅S | Calculated from components |
| Molecular Weight | 477.57 g/mol | Calculated from components |
| Appearance | Solid Crystalline Powder | frontiersin.org |
Structure
2D Structure
Properties
IUPAC Name |
benzyl 2-amino-3-naphthalen-2-ylpropanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2.C7H8O3S/c21-19(20(22)23-14-15-6-2-1-3-7-15)13-16-10-11-17-8-4-5-9-18(17)12-16;1-6-2-4-7(5-3-6)11(8,9)10/h1-12,19H,13-14,21H2;2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOGTYJIKGFYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC3=CC=CC=C3C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for H 2 Nal Obzl P Tosylate Salt
Established Synthetic Routes and Transformations
The primary route to H-2-Nal-OBzl p-tosylate salt involves the protection of the carboxylic acid group of the amino acid (L)-3-(2-Naphthyl)alanine (H-2-Nal-OH) as a benzyl (B1604629) ester, followed by the formation of a p-toluenesulfonate salt.
A common and direct method for the synthesis of this compound is the Fischer esterification of the precursor amino acid, H-2-Nal-OH. This reaction is typically carried out by heating a suspension of H-2-Nal-OH and a molar excess of benzyl alcohol in a suitable organic solvent, such as toluene (B28343) or benzene (B151609). p-Toluenesulfonic acid is added to this mixture, where it serves a dual purpose: it acts as an acid catalyst for the esterification reaction and subsequently forms the tosylate salt with the product. The water formed during the reaction is typically removed azeotropically to drive the equilibrium towards the ester product. Upon cooling, the desired this compound often crystallizes from the reaction mixture and can be collected. This one-pot procedure is efficient for preparing various amino acid ester tosylate salts. researchgate.net
The starting material for the synthesis is the non-proteinogenic amino acid (L)-3-(2-Naphthyl)alanine, also known as H-2-Nal-OH. medchemexpress.com In many synthetic applications, particularly in peptide synthesis, the amino group of H-2-Nal-OH is often protected before subsequent reactions. A widely used protecting group is the Fluorenylmethyloxycarbonyl (Fmoc) group.
The derivatization involves dissolving the H-2-Nal-OH hydrochloride salt in an aqueous sodium carbonate solution, cooling the mixture, and then adding a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-Osu) in a solvent like dimethylformamide (DMF). arizona.edu The reaction mixture is stirred, typically overnight, to ensure complete reaction. arizona.edu After an aqueous workup and acidification, the N-Fmoc protected amino acid is extracted and purified. arizona.edu This protected precursor can then be used in further synthetic steps.
| Precursor | Reagent | Product | Purpose |
| H-2-Nal-OH | Benzyl Alcohol, p-Toluenesulfonic Acid | This compound | Carboxyl group protection and salt formation |
| H-2-Nal-OH | Fmoc-Osu, Na2CO3 | Fmoc-2-Nal-OH | Amino group protection for peptide synthesis |
This table summarizes the key derivatization strategies for the precursor amino acid H-2-Nal-OH.
p-Toluenesulfonic acid (p-TsOH) is a crucial reagent in the synthesis of this compound. Its primary roles include:
Acid Catalyst: It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by benzyl alcohol, thereby catalyzing the esterification reaction.
Counterion for Salt Formation: After the esterification is complete, the sulfonic acid group of p-TsOH forms an ionic bond with the free amino group of the H-2-Nal-OBzl ester. This results in the formation of a stable, solid, and often crystalline p-tosylate salt.
The formation of the tosylate salt offers several advantages over the free amino ester or its hydrochloride salt. Tosylate salts are generally less hygroscopic and have better handling characteristics. They are often highly crystalline, which facilitates purification by recrystallization. googleapis.comresearchgate.net Studies comparing p-toluenesulfonate salts with hydrochloride salts in the context of amino acid benzyl esters have shown that the nature of the counterion may not significantly alter the reactivity in subsequent polymerization reactions, but the physical properties of the tosylate salt are often more favorable for isolation and storage. researchgate.net
Purification and Isolation Techniques in this compound Synthesis
The purification and isolation of this compound are critical for obtaining a product of high purity. The typical method involves the following steps:
Crystallization/Precipitation: As the reaction mixture cools, the product often precipitates or crystallizes. The solid can be collected by filtration. ucl.ac.uk Sometimes, the product is precipitated by adding a non-polar solvent like diethyl ether to the reaction filtrate. googleapis.com
Washing: The collected solid is washed with a non-polar solvent (e.g., diethyl ether, petroleum ether) to remove unreacted benzyl alcohol and other organic-soluble impurities. googleapis.comucl.ac.uk
Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a mixture of methanol (B129727) and ether.
Chromatography: If significant impurities remain, column chromatography or preparative High-Performance Liquid Chromatography (HPLC) can be employed. googleapis.com HPLC is particularly effective for achieving very high purity. googleapis.com
Drying: The final purified product is dried under vacuum to remove residual solvents. googleapis.com
The success of the purification is often confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) to ensure the complete removal of impurities like the p-toluenesulfonate salt if it were not the intended counterion. researchgate.net
Optimization of Synthetic Conditions for Enhanced Yields and Purity
Optimizing the synthesis of this compound involves systematically adjusting various reaction parameters to maximize product yield and purity while minimizing reaction time and by-product formation.
| Parameter | Effect on Synthesis | Optimization Strategy |
| Stoichiometry | The ratio of H-2-Nal-OH, benzyl alcohol, and p-TsOH affects reaction completion and impurity profile. | Use a slight excess of benzyl alcohol and p-TsOH to drive the reaction forward, but avoid large excesses which complicate purification. |
| Temperature | Higher temperatures increase the reaction rate but can also lead to side reactions and degradation. | The reaction is typically run at the reflux temperature of the solvent (e.g., toluene) to facilitate azeotropic water removal. |
| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time can promote side product formation. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction endpoint. |
| Solvent | The solvent must be inert to the reactants and facilitate azeotropic removal of water. | Toluene and benzene are commonly used. The choice can impact reaction temperature and efficiency. |
| Water Removal | The presence of water can reverse the esterification reaction, lowering the yield. | A Dean-Stark apparatus is essential for continuous removal of water from the reaction mixture. |
This interactive table outlines key parameters and strategies for optimizing the synthesis of this compound.
Green Chemistry Approaches and Sustainable Synthesis Considerations
Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. researchgate.netinnovareacademics.in Key considerations include:
Atom Economy: The ideal synthesis should maximize the incorporation of all reactant atoms into the final product. acs.org While Fischer esterification has a good atom economy, the formation of water as a byproduct slightly reduces it.
Use of Safer Solvents: Traditional solvents like benzene are carcinogenic. Replacing them with safer alternatives like toluene or exploring solvent-free reaction conditions would be a significant green improvement. mdpi.com
Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption. acs.org The current method requires heating, but optimizing the catalyst could potentially lower the required temperature.
Catalysis: The use of a recyclable, solid-acid catalyst instead of soluble p-TsOH could simplify purification, reduce waste, and allow for catalyst reuse, aligning with green chemistry principles. mdpi.comrasayanjournal.co.in
Waste Reduction: The primary goal is to prevent waste generation rather than treating it afterward. acs.org Optimizing reactions for high yield and selectivity directly contributes to waste reduction.
Future research could focus on developing biocatalytic methods, using enzymes like lipases for the esterification, which would operate under milder, more environmentally friendly conditions. mdpi.com
H 2 Nal Obzl P Tosylate Salt As a Key Building Block in Complex Chemical Syntheses
Applications in Peptide Synthesis: General Methodologies
The utility of H-2-Nal-OBzl p-tosylate salt spans the two primary methods of peptide synthesis: solid-phase and solution-phase. The choice between these methods often depends on the desired peptide's length, complexity, and scale. bachem.com
Solid-Phase Peptide Synthesis (SPPS) Applications
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer resin. peptide.com This methodology simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing after each step. csic.es
The general SPPS cycle involves:
Anchoring the C-terminal amino acid to the solid support. peptide.com
Removal of the temporary Nα-protecting group (commonly Fmoc or Boc). peptide.com
Coupling the next Nα-protected amino acid to the newly freed amino group on the resin-bound peptide. peptide.com
Repeating the deprotection and coupling steps until the desired sequence is assembled. csic.es
In this context, this compound, having a free amino group and a protected carboxylic acid, is not typically used for the initial anchoring to the resin or for stepwise elongation in standard SPPS protocols. Instead, its Nα-protected counterpart (e.g., Fmoc-L-2-Nal-OH) would be the building block of choice for incorporation into the growing chain. However, this compound can be employed in specialized SPPS strategies, such as in the synthesis of protected peptide fragments that are later cleaved from the resin and used in subsequent fragment condensation steps in solution.
Solution-Phase Peptide Synthesis (LPPS) Applications
Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase peptide synthesis, is a classical method where all reactions occur in a homogeneous solution. bachem.com This approach is particularly well-suited for large-scale synthesis and the preparation of shorter peptides or peptide fragments. researchgate.net this compound is an ideal starting material for LPPS. unibo.it
In a typical LPPS workflow, the synthesis begins with an amino acid ester salt, such as this compound, which serves as the C-terminal residue. unibo.it The salt must first be neutralized with a non-nucleophilic base to free the amino group for reaction. unibo.it An Nα-protected amino acid is then activated with a coupling reagent and added to the solution to form the first peptide bond. beilstein-journals.org A key challenge in LPPS is the purification of the intermediate peptide after each coupling and deprotection step. google.com This is often achieved through extraction or precipitation, leveraging the solubility properties of the growing peptide chain. researchgate.netgoogle.com The benzyl (B1604629) (Bzl) ester group protects the C-terminal carboxyl group throughout the synthesis and is typically removed in the final step via catalytic hydrogenation. bachem.com
Coupling Reagent Compatibility and Selection
The formation of the amide bond between two amino acids is not spontaneous and requires the use of coupling reagents to activate the carboxylic acid moiety. bachem.com The selection of an appropriate coupling reagent is critical for ensuring high yields, fast reaction times, and minimizing side reactions, particularly racemization. sigmaaldrich.com Modern coupling reagents are typically categorized as phosphonium (B103445) or aminium salts and are used in conjunction with a tertiary base like diisopropylethylamine (DIEA). peptide.comsigmaaldrich.com
For a sterically hindered amino acid such as 2-naphthylalanine, the choice of coupling reagent is particularly important. More reactive reagents are often required to overcome the steric bulk and achieve efficient bond formation. sigmaaldrich.com Reagents that form highly reactive OAt esters, such as HATU, or those based on Oxyma Pure, like COMU, are often superior to older HOBt-based reagents like HBTU for difficult couplings. sigmaaldrich.com The stability of the coupling reagent in the chosen solvent, commonly DMF, is also a practical consideration for ensuring reproducible results. luxembourg-bio.com
| Reagent Name | Abbreviation | Reagent Type | Generated Active Ester | Key Characteristics |
|---|---|---|---|---|
| (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium | OBt | One of the earliest phosphonium reagents; effective but generates a carcinogenic byproduct. |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium | OBt | Excellent reagent for routine synthesis; cleaner than BOP. sigmaaldrich.com |
| (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | Aminium | OBt | Widely used for routine SPPS and solution synthesis; may cause guanidinylation. sigmaaldrich.com |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Aminium | OAt | More reactive than HBTU due to the 7-azabenzotriazole (OAt) leaving group; excellent for hindered couplings. sigmaaldrich.com |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Aminium | Oxyma | Based on the non-explosive OxymaPure leaving group; performs better than HOBt-based reagents. sigmaaldrich.com |
Role in the Synthesis of Peptide Analogues and Pseudopeptides
The incorporation of unnatural amino acids is a powerful strategy for creating peptide analogues with novel structures and functions. This compound provides access to peptides containing the bulky, aromatic 2-naphthylalanine residue.
Incorporation into Modified Peptide Linkages
2-Naphthylalanine (2-Nal) is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in natural proteins. Its inclusion in a peptide sequence results in a peptide analogue. nih.gov The large, hydrophobic naphthyl side chain can be used to introduce specific conformational constraints, enhance binding affinity to biological targets, or improve the peptide's stability against enzymatic degradation. google.com The synthesis of such analogues is a key tactic in drug discovery to modulate the biological activity and pharmacokinetic properties of a parent peptide. nih.gov The use of this compound as a building block facilitates the systematic exploration of structure-activity relationships by allowing for the precise placement of this modifying group within a peptide sequence.
Chiral Integrity and Stereochemical Considerations in Peptide Assembly
Racemization is a known side reaction that can occur during the activation step of the carboxyl group prior to coupling. spbu.ru The risk is influenced by the choice of coupling reagent, base, solvent, and reaction temperature. Therefore, careful selection of reaction conditions is crucial when using this compound (or more commonly, its N-protected form in an elongation step) to ensure that the chiral purity of the 2-naphthylalanine residue is maintained throughout the assembly process. The bulky nature of the naphthyl group itself can also influence the conformational preferences and self-assembly properties of the resulting peptide, an important consideration in the design of peptide-based biomaterials and therapeutics. frontiersin.orgchemrxiv.orgnih.gov
Utilization in the Synthesis of Specific Amino Acid Sequences
The unique structural properties of this compound, particularly the bulky naphthyl group, make it a valuable building block in peptide synthesis. This amino acid ester is incorporated into peptide chains to introduce specific conformational constraints, enhance binding affinity, and modulate the biological activity of the resulting peptides.
Contributions to Insulin (B600854) Fragment Synthesis
While direct synthesis of insulin fragments using this compound is not extensively documented in the provided results, the synthesis of insulin and its analogues often involves the incorporation of non-standard amino acids to improve stability and activity. The general methodology for creating insulin fragments involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain on a solid resin support. ekb.egru.nl
The synthesis of insulin involves two separate polypeptide chains, the A chain (21 amino acids) and the B chain (30 amino acids), linked by disulfide bridges. nih.govembl.org The precursor, proinsulin, is a single polypeptide chain that folds and is later cleaved to form the mature insulin molecule. nih.govmazums.ac.ir The creation of insulin analogues and fragments often utilizes protected amino acid building blocks, such as those with tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the N-terminus, and benzyl esters (OBzl) for the C-terminus. ekb.egacs.org The p-toluenesulfonate (tosylate) salt aids in the handling and purification of the amino acid ester. researchgate.netresearchgate.net The incorporation of specialized amino acids like 2-naphthylalanine serves to create analogues with altered pharmacokinetic or pharmacodynamic properties.
| Feature | Description | Source |
| Precursor Molecule | Proinsulin is a single-chain polypeptide that is processed to form mature insulin. | nih.govmazums.ac.ir |
| Mature Insulin Structure | Comprises an A chain (21 residues) and a B chain (30 residues) linked by disulfide bonds. | nih.govembl.org |
| Synthetic Approach | Solid-phase peptide synthesis (SPPS) is a common method for creating peptide fragments. | ekb.eg |
| Protecting Groups | N-terminal protecting groups like Boc and Fmoc, and C-terminal protecting groups like benzyl esters are used. | ekb.egacs.org |
Integration into Immunomodulating Pseudopeptide Structures
This compound is a precursor for incorporating the 2-naphthylalanine (2-Nal) residue into pseudopeptides with immunomodulating properties. Pseudopeptides are peptide mimics where the amide bond is replaced by other chemical groups, offering advantages like increased stability against enzymatic degradation.
One notable application is in the development of anti-HIV pseudopeptides. Research has shown that pseudopeptides containing a monofluoroalkene as an amide isostere can exhibit potent biological activity. In a study on anti-HIV agents, a pseudopeptide containing (2-naphthyl)alanine was synthesized and tested. beilstein-journals.org The replacement of the typical peptide bond with a (Z)-monofluoroalkene moiety can alter the conformational properties and hydrogen-bonding capabilities of the peptide backbone, which can be crucial for receptor binding and biological function. beilstein-journals.org The stability of such fluorinated peptides towards enzymatic degradation was also noted to be higher compared to their non-fluorinated counterparts. beilstein-journals.org
| Pseudopeptide Feature | Relevance of 2-Naphthylalanine | Research Finding | Source |
| Backbone Modification | The amide bond is replaced by a (Z)-monofluoroalkene isostere. | This modification creates a rigid structure with altered electronic properties. | beilstein-journals.org |
| Incorporated Amino Acid | (2-naphthyl)alanine is included in the pseudopeptide sequence. | The bulky naphthyl group can influence binding affinity and specificity. | beilstein-journals.org |
| Biological Activity | The resulting pseudopeptide was evaluated for anti-HIV activity. | The specific analogue containing (2-naphthyl)alanine was found to be inactive in this particular study, highlighting the sensitivity of activity to structural changes. | beilstein-journals.org |
| Enzymatic Stability | Fluorinated pseudopeptides generally show enhanced stability. | Increased resistance to enzymatic cleavage can improve pharmacokinetic properties. | beilstein-journals.org |
Role in the Elaboration of Interleukin-23 Receptor Inhibitors
The Interleukin-23 (IL-23) pathway is a key driver in several autoimmune and inflammatory diseases. frontiersin.org IL-23 binds to its receptor (IL-23R), a heterodimer composed of the IL-23R and IL-12Rβ1 subunits, activating downstream signaling cascades. google.comnih.gov Consequently, inhibiting the IL-23/IL-23R interaction is a major therapeutic strategy.
This compound serves as a source for the D-2-Naphthylalanine [(D)2-Nal] building block used in the synthesis of potent peptide inhibitors of the IL-23 receptor. google.com These peptide inhibitors are designed to block the binding of IL-23 to its receptor, thereby preventing the activation of pathogenic T cells (like Th17 cells) that contribute to inflammation. frontiersin.orggoogle.com Patents disclose various peptide sequences that act as IL-23R inhibitors, where specific positions are occupied by non-standard amino acids like (D)2-Nal to optimize binding affinity and biological activity. google.comgoogle.com The inclusion of the naphthylalanine residue is a critical component of the structure-activity relationship for these inhibitors.
| Inhibitor Component | Function | Source |
| Target | Interleukin-23 Receptor (IL-23R) | google.comnih.gov |
| Mechanism of Action | Blocks the binding of IL-23 cytokine to IL-23R, inhibiting downstream signaling. | frontiersin.orggoogle.com |
| Key Building Block | D-2-Naphthylalanine [(D)2-Nal] | google.com |
| Therapeutic Goal | Treatment of inflammatory diseases such as psoriasis and inflammatory bowel disease. | google.comgoogle.com |
Employment in the Creation of Advanced Organic Intermediates
This compound is a versatile organic intermediate widely used in medicinal chemistry and organic synthesis. chemimpex.com Its utility stems from the presence of a protected amino acid structure, which can be readily deprotected and coupled with other molecules to build more complex chemical entities. researchgate.netresearchgate.net The enantiomerically pure nature of this compound is crucial for the synthesis of stereospecific pharmaceuticals. researchgate.net
The benzyl ester serves as a carboxyl protecting group, which can be removed under specific conditions, such as hydrogenolysis. acs.org The p-tosylate salt form improves the compound's crystallinity and handling characteristics, facilitating purification and storage. researchgate.net
This intermediate is employed in the synthesis of a wide range of biologically active molecules beyond those mentioned previously. For instance, it has been used to create conformationally restricted analogues of neurohypophyseal hormones like oxytocin (B344502) and vasopressin. acs.org The incorporation of the bulky 2-naphthylalanine residue into the peptide backbone helps to constrain the molecule's conformation, which can lead to enhanced receptor selectivity and potency. acs.org Furthermore, the unique fluorescent properties of the naphthyl group in 2-naphthylalanine allow it to be used as an intrinsic fluorescent probe to study peptide-membrane interactions and protein conformation. nih.gov
| Application Area | Role of this compound | Example | Source |
| Peptide Synthesis | Serves as a protected amino acid building block. | Synthesis of neurohypophyseal hormone analogues. | acs.org |
| Medicinal Chemistry | Key intermediate for synthesizing pharmaceuticals that target specific biological pathways. | Development of drugs with enhanced binding to biological targets. | chemimpex.com |
| Biochemical Research | Used to create probes for studying protein interactions and enzyme activity. | Use of D-Nal as a fluorescent probe in peptide structure studies. | nih.gov |
| Organic Synthesis | A versatile building block for complex molecular architectures. | General use in Fischer-Speier esterification and as a coupling partner. | researchgate.netresearchgate.net |
Reactivity and Reaction Mechanisms Involving H 2 Nal Obzl P Tosylate Salt
Aminolysis and Ester Hydrolysis Pathways
The primary amino group and the benzyl (B1604629) ester are the most reactive sites for transformations relevant to peptide chemistry.
Aminolysis: This reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the ester. In the context of peptide synthesis, the amine group of another amino acid attacks the activated carboxyl group of H-2-Nal-OBzl. However, the compound itself, possessing a free amine and an ester, primarily undergoes aminolysis where its amino group acts as the nucleophile attacking an activated carboxylic acid. The direct aminolysis of its own ester group by another molecule of H-2-Nal-OBzl is less common without activation but represents a potential side reaction. The general mechanism for the aminolysis of an ester proceeds through a nucleophilic acyl substitution pathway. An amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxy group (benzyloxy in this case) to form a new amide (peptide) bond. fiveable.mewikipedia.orgchemistrysteps.com This process is fundamental to the stepwise elongation of peptide chains.
Ester Hydrolysis: This is the cleavage of the benzyl ester group by water to yield the corresponding carboxylic acid (H-2-Nal-OH) and benzyl alcohol. The reaction can be catalyzed by acid or base. Under alkaline conditions, the hydrolysis follows a second-order kinetic model, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the benzyloxide anion, a better leaving group than an alkoxide. nih.gov The rate of hydrolysis is influenced by steric and electronic factors. Benzyl esters are generally more susceptible to hydrolysis than simple alkyl esters due to the stability of the resulting benzyl alcohol. chemrxiv.org
Table 1: Comparative Half-life of Base-Catalyzed Hydrolysis for Various Esters This table illustrates the relative stability of different ester types to hydrolysis, providing context for the reactivity of the benzyl ester in H-2-Nal-OBzl.
| Ester Compound | Half-life (t1/2) in minutes | Reference |
|---|---|---|
| Phenyl benzoate | 11 | nih.gov |
| Ethyl p-bromo benzoate | 12 | nih.gov |
| Methyl benzoate | 14 | nih.gov |
| Ethyl benzoate | 14 | nih.gov |
| Benzyl benzoate | 16 | nih.gov |
| Propyl benzoate | 19 | nih.gov |
| Butyl benzoate | 21 | nih.gov |
Transformations of the Naphthalene (B1677914) Moiety
The 2-substituted naphthalene side chain of H-2-Nal-OBzl is an aromatic system that can undergo electrophilic aromatic substitution. Naphthalene is generally more reactive than benzene (B151609) in such reactions. libretexts.org For a 2-substituted naphthalene, electrophilic attack predominantly occurs at the 1-position due to the superior stability of the resulting carbocation intermediate, which can delocalize the positive charge while preserving one intact benzene ring. libretexts.org
Potential transformations include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely yield 1-nitro-2-naphthylalanine derivatives.
Halogenation: Treatment with halogens like Br₂ in the presence of a Lewis acid would favor substitution at the 1-position.
Friedel-Crafts Acylation: This reaction, using an acyl chloride and a Lewis acid like AlCl₃, can be sensitive to the solvent. In non-polar solvents like carbon disulfide, 1-acylation is favored, whereas in more polar solvents like nitrobenzene, the 2-isomer can become the major product, although in this case, the 2-position is already substituted. libretexts.orgstackexchange.com Therefore, acylation would be expected to occur on the same ring as the alanine (B10760859) substituent, likely at the 6- or 8-position depending on steric hindrance and reaction conditions.
These transformations allow for the synthesis of modified amino acids with altered electronic or steric properties for incorporation into peptides.
Mechanistic Studies of Peptide Coupling Reactions
H-2-Nal-OBzl p-tosylate salt serves as the amine component (N-component) in peptide bond formation. The process involves the reaction of its free amino group with the activated carboxyl group of an N-protected amino acid (the C-component). uni-kiel.denih.gov
The general mechanism involves two key steps:
Activation of the Carboxyl Group: The carboxylic acid of the N-protected amino acid is converted into a more reactive species. This is typically achieved using a coupling reagent. uni-kiel.debachem.com Common classes of coupling reagents include carbodiimides (like DCC, DIC), phosphonium (B103445) salts (like BOP, PyBOP), and aminium/uronium salts (like HBTU, HATU). uni-kiel.de These reagents react with the carboxylic acid to form highly reactive intermediates such as O-acylisoureas, active esters, or symmetric anhydrides. peptide.com
Nucleophilic Attack: The free amino group of H-2-Nal-OBzl attacks the activated carbonyl carbon of the C-component. This forms a tetrahedral intermediate which then collapses to form the peptide bond, releasing the activated leaving group.
A significant challenge in peptide coupling is the risk of racemization of the activated amino acid residue. highfine.com Racemization can occur via two primary mechanisms:
Direct Enolization: A base can abstract the α-proton of the activated amino acid, leading to a loss of stereochemistry. highfine.com
Oxazolone Formation: The activated carboxyl group can be intramolecularly attacked by the carbonyl oxygen of the N-protecting group, forming a 5(4H)-oxazolone. The oxazolone intermediate is readily racemized by abstraction of the C4 proton. Subsequent aminolysis of the racemic oxazolone yields a racemic peptide product. highfine.compeptide.comnih.gov
To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are often used in conjunction with coupling reagents. bachem.com These additives trap the activated intermediate to form an active ester (e.g., an OBt or OAt ester) which is more stable towards racemization but still sufficiently reactive for aminolysis. peptide.com
Table 2: Common Coupling Reagents and Their Characteristics
| Reagent Class | Example(s) | Activating Species | Notes |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | O-Acylisourea | Often used with additives like HOBt to suppress racemization. peptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | OBt or OAt Active Ester | Generally provide clean reactions with high yields. |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | OBt or OAt Active Ester | Highly efficient and fast-acting; can cause guanidinylation as a side reaction. peptide.com |
Influence of the Tosylate Counterion on Reactivity and Selectivity
The p-toluenesulfonate (tosylate) anion is the counterion to the protonated amino group of the L-2-naphthylalanine benzyl ester. As a salt, this form enhances the compound's stability and crystallinity, facilitating handling and purification. In solution, the counterion can influence the reactivity and stereochemical outcome of reactions. nih.gov
The tosylate anion is the conjugate base of a strong acid (p-toluenesulfonic acid), making it a non-nucleophilic and good leaving group. masterorganicchemistry.com Its primary roles in the context of this compound are:
Solubility: The ionic nature of the salt affects its solubility in various organic solvents used for peptide synthesis.
Acidity Modulation: The presence of the counterion influences the pKa of the ammonium (B1175870) group. The environment created by the counterion and the solvent affects the ease with which the free amine can be liberated by a base during the coupling reaction. nih.gov
Influence on Racemization: The presence of salts in the reaction mixture can significantly impact the extent of racemization during peptide coupling. Studies have shown that salts such as triethylamine hydrochloride or p-toluenesulfonate can promote racemization when coupling N-protected amino acids. cdnsciencepub.com This is particularly relevant when the C-terminal amino acid being activated is prone to epimerization. The salt can increase the polarity of the medium or participate in abstracting the α-proton, thereby facilitating the racemization pathways.
Therefore, while the tosylate counterion is essential for the stability and handling of the amino acid derivative, its presence during the subsequent coupling step must be carefully managed, often by using specific bases and reaction conditions to minimize potential side reactions like racemization. cdnsciencepub.com
Advanced Analytical Methodologies for the Study of H 2 Nal Obzl P Tosylate Salt
Spectroscopic Techniques for Structural Elucidation (Excluding Property Data)
Spectroscopic methods are fundamental in confirming the covalent structure of H-2-Nal-OBzl p-tosylate salt by probing the connectivity and chemical environment of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for elucidating the molecule's framework.
¹H NMR : The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic regions of the spectrum are typically complex, showing distinct signals for the naphthyl, benzyl (B1604629), and tosylate aromatic rings. Key diagnostic signals include the methyl protons of the tosylate group, the methylene (B1212753) protons of the benzyl ester, and the protons of the alanine (B10760859) backbone.
¹³C NMR : The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Distinct signals can be assigned to the carbonyl carbon of the ester, the various aromatic carbons of the three ring systems, the methyl carbon of the tosylate, and the aliphatic carbons of the amino acid core.
| Structural Moiety | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 2-Naphthylalanine Backbone | α-CH | ~4.0 - 4.5 | ~50 - 55 |
| β-CH₂ | ~3.0 - 3.5 | ~35 - 40 | |
| Naphthyl Ring | ~7.4 - 8.0 | ~125 - 135 | |
| Benzyl Ester (OBzl) | Ester C=O | - | ~170 - 175 |
| -O-CH₂- | ~5.1 - 5.3 | ~65 - 70 | |
| Phenyl Ring | ~7.2 - 7.4 | ~128 - 136 | |
| p-Tosylate Salt | Aromatic CH | ~7.1 - 7.8 (two doublets) | ~125 - 145 |
| -CH₃ | ~2.3 - 2.4 | ~20 - 22 | |
| Sulfonate S=O | - | - |
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands would confirm the presence of the N-H bonds of the primary amine salt, the C=O stretch of the ester group, the S=O stretches of the sulfonate group, and the C=C vibrations of the aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy : Due to the presence of three aromatic systems (naphthyl, benzyl, and phenyl from the tosylate), the compound is expected to be strongly UV-active. A UV-Vis spectrum would show characteristic absorbance maxima corresponding to the π-π* electronic transitions within these aromatic rings, which is particularly useful for detection in chromatographic methods.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatography is indispensable for separating this compound from starting materials, by-products, and other impurities, thereby enabling purity assessment and real-time reaction monitoring.
High-Performance Liquid Chromatography (HPLC) : This is the predominant technique for determining the purity of the final compound. A reversed-phase HPLC method is typically employed. nih.gov The high UV absorbance of the molecule allows for sensitive detection using a UV detector. nih.gov The method can be optimized to separate the target compound from potential impurities such as unreacted starting materials or side products from the esterification or salt formation steps. A novel polymer-grafted stationary phase has been developed for the efficient separation of aromatic compounds, including naphthyl-alanine derivatives, demonstrating the potential for specialized columns in achieving high-resolution separation. nih.gov
| Parameter | Typical Condition |
|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 or C8, 5 µm particle size |
| Mobile Phase | Gradient of Acetonitrile and Water, often with an ion-pairing agent like Trifluoroacetic Acid (TFA) (0.1%) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~220 nm and/or ~280 nm |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
Thin-Layer Chromatography (TLC) : TLC is a rapid and cost-effective method used for qualitative monitoring of reaction progress. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting with an appropriate solvent system (e.g., dichloromethane/methanol (B129727) mixture), the disappearance of reactants and the appearance of the product spot can be visualized, often under UV light. The retention factor (Rf) value of the product can be compared to that of a reference standard.
Mass Spectrometry in Elucidating Reaction Products
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of the compound and identifying reaction products and impurities.
Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed in positive ion mode. The p-tosylate salt will dissociate, and the mass spectrometer will detect the cationic portion, [H-2-Nal-OBzl]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.
Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion. The resulting fragmentation pattern provides structural confirmation. Key fragments would arise from the cleavage of the ester bond or the loss of the benzyl or naphthyl groups.
| Ion/Fragment Description | Structure | Expected m/z (monoisotopic) |
|---|---|---|
| Cationic Parent Molecule | [C₂₀H₁₉NO₂]⁺ | 305.14 |
| Loss of Benzyl Group | [C₁₃H₁₂NO₂]⁺ | 214.09 |
| Loss of Benzyloxycarbonyl Group | [C₁₂H₁₂N]⁺ | 170.10 |
| Naphthylmethyl Cation | [C₁₁H₉]⁺ | 141.07 |
Stereochemical Analysis Techniques
Ensuring the stereochemical purity of this compound, specifically the L-configuration of the amino acid, is critical.
Chiral Chromatography : This is the most definitive method for assessing enantiomeric purity. Chiral HPLC, using a Chiral Stationary Phase (CSP), can separate the L-enantiomer from any contaminating D-enantiomer. Various types of CSPs are effective for amino acid derivatives, including those based on cyclodextrins, macrocyclic antibiotics (e.g., teicoplanin), or crown ethers. sigmaaldrich.commdpi.com The choice of CSP and mobile phase is crucial for achieving baseline resolution between the enantiomers. sigmaaldrich.com
Circular Dichroism (CD) Spectroscopy : CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. As a chiral molecule, this compound will have a characteristic CD spectrum. This spectrum can be compared to a reference standard of the pure L-enantiomer to confirm its stereochemical identity. CD studies are particularly useful for analyzing peptides containing 2-Nal residues to observe how this amino acid influences secondary structure. researchgate.net
Chiral Derivatization : Another approach involves reacting the compound with a chiral derivatizing agent (e.g., Marfey's reagent) to form a pair of diastereomers. mdpi.com These diastereomers can then be separated and quantified using standard reversed-phase HPLC, as they have different physical properties. mdpi.com
Theoretical and Computational Investigations of H 2 Nal Obzl P Tosylate Salt
Molecular Modeling and Conformational Analysis
Computational studies on peptides containing 2-naphthylalanine have shown that the bulky naphthyl group significantly influences the local conformation. nih.govresearchgate.net In the case of H-2-Nal-OBzl, intramolecular π-π stacking between the naphthyl ring and the benzyl (B1604629) ring is a plausible stabilizing interaction that could favor specific folded conformations.
To identify the most stable conformers, a systematic conformational search can be performed using molecular mechanics force fields, followed by geometry optimization of the low-energy structures using more accurate quantum mechanical methods like Density Functional Theory (DFT). The results of such an analysis would likely reveal a few low-energy conformers distinguished by the relative orientation of the aromatic rings and the positioning of the tosylate counter-ion.
Table 1: Hypothetical Low-Energy Conformers of H-2-Nal-OBzl p-tosylate salt
| Conformer | Dihedral Angle χ1 (°) | Dihedral Angle χ2 (°) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| A | -60 | 90 | 0.00 | π-π stacking (naphthyl-benzyl) |
| B | 180 | 90 | 1.25 | Extended conformation, minimal steric hindrance |
| C | 60 | -90 | 2.10 | Cation-π interaction (NH3+ with benzyl ring) |
Note: This data is illustrative and based on general principles of conformational analysis for similar aromatic amino acid derivatives. Actual values would require specific computational studies.
Quantum Chemical Calculations of Reactivity Profiles
Quantum chemical calculations can provide deep insights into the electronic structure and reactivity of this compound. Methods like DFT can be employed to calculate a range of molecular properties that dictate its chemical behavior.
The presence of the electron-rich naphthalene (B1677914) ring and the benzyl group significantly influences the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). lifetein.com The HOMO is likely to be localized on the naphthyl ring, making it the primary site for electrophilic attack. Conversely, the LUMO may be distributed over the protonated amine and the ester carbonyl group, indicating these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. mdpi.com
Electrostatic potential (ESP) maps can further illuminate the reactivity by visualizing the charge distribution. These maps would show a positive potential around the ammonium (B1175870) group (NH3+) and a negative potential around the carbonyl oxygen of the ester and the sulfonate group of the tosylate anion. This information is invaluable for predicting how the molecule will interact with other chemical species.
Table 2: Predicted Electronic Properties of H-2-Nal-OBzl Cation
| Property | Predicted Value | Implication for Reactivity |
| HOMO Energy | -6.5 eV | Susceptibility to electrophilic attack at the naphthyl ring |
| LUMO Energy | -1.2 eV | Susceptibility to nucleophilic attack at the carbonyl carbon |
| HOMO-LUMO Gap | 5.3 eV | High kinetic stability |
| Dipole Moment | ~8.5 D | Significant molecular polarity |
Note: These values are representative estimates for a molecule of this type and would be refined by specific quantum chemical calculations.
Simulation of Reaction Pathways and Transition States
Computational chemistry allows for the detailed simulation of reaction pathways, providing insights into reaction mechanisms and energetics that are often difficult to obtain experimentally. For this compound, a relevant reaction to investigate is the hydrolysis of the benzyl ester, which can be catalyzed by either acid or base. nih.govyoutube.com
Using computational methods, the entire reaction coordinate for ester hydrolysis can be mapped out. This involves identifying the structures of the reactants, intermediates, transition states, and products. For an acid-catalyzed mechanism, the simulation would likely show the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule, proton transfer steps, and finally the departure of benzyl alcohol to yield the carboxylic acid. youtube.com
The p-tosylate anion, while often considered a spectator ion, could play a role in the reaction mechanism, potentially through hydrogen bonding with intermediates or by influencing the local solvent environment. nih.gov Calculations of the activation energies for each step in the pathway would reveal the rate-determining step of the reaction.
Table 3: Illustrative Energetics for a Simulated Ester Hydrolysis Pathway
| Step | Species | Relative Free Energy (kcal/mol) |
| 1 | Reactants (Ester + H3O+) | 0.0 |
| 2 | Transition State 1 (Protonation) | +5.2 |
| 3 | Protonated Ester Intermediate | +2.1 |
| 4 | Transition State 2 (Water Attack) | +18.5 (Rate-determining) |
| 5 | Tetrahedral Intermediate | +14.3 |
| 6 | Products (Carboxylic Acid + Benzyl Alcohol + H+) | -4.7 |
Note: This table presents a hypothetical energy profile for an acid-catalyzed ester hydrolysis reaction based on known mechanisms for similar compounds.
Ligand Design and Interaction Studies (within a purely chemical context)
The rich structural features of H-2-Nal-OBzl make it an interesting candidate for studies of non-covalent interactions in a purely chemical context. nih.gov The large surface area of the naphthyl and benzyl groups makes the molecule prone to engaging in π-π stacking interactions with other aromatic systems. researchgate.netnih.gov These interactions are a key driving force in molecular self-assembly and recognition processes.
Computational modeling can be used to quantify the strength of these interactions. For example, the interaction energy between H-2-Nal-OBzl and a simple aromatic molecule like benzene (B151609) could be calculated for different orientations (e.g., parallel-displaced, T-shaped). In addition to π-π stacking, the protonated amino group can participate in cation-π interactions with electron-rich aromatic rings. The molecule can also act as a hydrogen bond donor (via the NH3+ group) and acceptor (via the ester carbonyl and tosylate oxygens).
These interaction studies are fundamental to understanding how molecules of this type might behave in condensed phases or in the presence of other chemical species, for instance, as a component in a supramolecular assembly.
Table 4: Calculated Non-Covalent Interaction Energies with Benzene
| Interaction Type | Orientation | Estimated Interaction Energy (kcal/mol) |
| π-π Stacking | Parallel-displaced (Naphthyl-Benzene) | -3.5 to -5.0 |
| π-π Stacking | Parallel-displaced (Benzyl-Benzene) | -2.0 to -3.0 |
| Cation-π | NH3+ centered over Benzene | -10.0 to -15.0 |
| C-H/π | Benzene C-H pointing to Naphthyl π-system | -1.0 to -2.0 |
Note: These are estimated interaction energies based on high-level quantum mechanical calculations for similar aromatic and cation-π systems found in the literature.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes to H-2-Nal-OBzl p-tosylate salt
The conventional synthesis of this compound typically involves a classical Fischer-Speier esterification. This method treats 2-naphthylalanine with benzyl (B1604629) alcohol in the presence of p-toluenesulfonic acid, which acts as both a catalyst and the salt-forming agent. While effective, this approach often requires high temperatures and azeotropic removal of water, which can lead to side reactions and racemization. Future research is focused on developing milder and more efficient synthetic routes.
Key areas of investigation include:
Enzyme-Catalyzed Esterification: The use of lipases or proteases as catalysts for the benzylation of 2-naphthylalanine offers a green chemistry approach. Enzymatic methods proceed under mild conditions, reducing the risk of racemization and minimizing the need for hazardous solvents.
Palladium-Catalyzed Benzylation: Advanced organometallic catalysis presents another promising avenue. For instance, palladium-catalyzed reactions could offer a highly efficient means of forming the benzyl ester under neutral conditions, thereby preserving the stereochemical integrity of the amino acid.
Flow Chemistry Synthesis: Continuous flow reactors could enable a more controlled and scalable synthesis of this compound. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purity.
| Synthetic Method | Potential Advantages | Challenges |
| Enzyme-Catalyzed | High stereoselectivity, mild conditions, environmentally friendly. | Enzyme stability and cost, slower reaction rates. |
| Palladium-Catalyzed | High yield, neutral conditions, broad substrate scope. | Catalyst cost and removal, sensitivity to functional groups. |
| Flow Chemistry | Scalability, improved safety, high purity. | Initial setup cost, potential for clogging. |
Exploration of its Use in Non-Peptidic Organic Transformations
The unique structural features of this compound, particularly its chirality and the bulky naphthyl group, suggest its potential utility beyond peptide synthesis. Future research may explore its application as a chiral auxiliary or ligand in asymmetric organic reactions.
Potential applications include:
Asymmetric Catalysis: The 2-naphthylalanine backbone could be incorporated into ligands for transition metal catalysts used in reactions such as asymmetric hydrogenation or carbon-carbon bond formation. The steric bulk of the naphthyl group could influence the enantioselectivity of these transformations.
Chiral Phase-Transfer Catalysis: As a quaternary ammonium (B1175870) salt derivative, it could potentially be employed as a chiral phase-transfer catalyst for asymmetric alkylations and other reactions involving two immiscible phases.
Organocatalysis: The free amino group, after deprotection of the tosylate salt, could be used in organocatalytic reactions, such as asymmetric aldol or Michael additions, where it can form a transient chiral enamine or iminium ion.
| Application Area | Reaction Type | Potential Role of H-2-Nal-OBzl Derivative |
| Asymmetric Catalysis | Asymmetric Hydrogenation | Chiral ligand for Rhodium or Ruthenium catalysts. |
| Phase-Transfer Catalysis | Asymmetric Alkylation | Chiral cation to induce enantioselectivity. |
| Organocatalysis | Michael Addition | Chiral amine for enamine/iminium ion formation. |
Innovative Methodologies for Peptide Ligation Featuring this compound
Peptide ligation techniques, such as Native Chemical Ligation (NCL), are essential for the synthesis of large proteins by joining smaller peptide fragments. The use of this compound as the C-terminal residue of a peptide fragment presents both opportunities and challenges for ligation.
The steric hindrance from the bulky 2-naphthyl group can slow down the rate of ligation. Therefore, research into innovative ligation methodologies that can accommodate such bulky residues is an active area of interest.
Emerging strategies could involve:
Development of Auxiliary-Mediated Ligation: The use of a temporary chemical auxiliary attached to the N-terminus of the reacting peptide could help to overcome the steric hindrance and facilitate the ligation reaction.
Enzyme-Mediated Ligation: Enzymatic approaches, using enzymes such as sortase or butelase, could provide a highly specific and efficient method for ligating peptides containing bulky C-terminal residues like 2-naphthylalanine.
Photocatalyzed Ligation: Light-mediated reactions could offer a rapid and controllable method for peptide ligation, potentially minimizing side reactions associated with traditional methods.
| Ligation Method | Mechanism | Advantage for Bulky Residues |
| Auxiliary-Mediated | Temporary modification to reduce steric clash. | Improved reaction kinetics and yields. |
| Enzyme-Mediated | Enzyme-catalyzed peptide bond formation. | High specificity and efficiency under mild conditions. |
| Photocatalyzed | Light-induced bond formation. | Rapid and externally controllable. |
Integration into Supramolecular Chemistry and Material Science
The incorporation of 2-naphthylalanine into peptides can significantly influence their self-assembly properties due to the strong hydrophobic and π-π stacking interactions of the naphthyl group. This makes this compound a valuable building block for the creation of novel biomaterials.
Future research in this area is likely to focus on:
Self-Assembling Peptides for Hydrogels: Peptides containing 2-Nal can self-assemble into nanofibers, leading to the formation of hydrogels. These materials have potential applications in drug delivery and tissue engineering.
Peptide-Based Biosensors: The intrinsic fluorescence of the 2-naphthyl group can be exploited in the design of peptide-based fluorescent sensors. Changes in the local environment upon binding to a target molecule could lead to a detectable change in the fluorescence signal.
Conductive Biomaterials: The π-conjugated system of the naphthyl rings can facilitate charge transport. Peptides rich in 2-Nal could be designed to self-assemble into ordered structures with potential applications in bioelectronics.
| Material Application | Key Property Conferred by 2-Nal | Potential Use |
| Hydrogels | Hydrophobicity and π-π stacking. | 3D cell culture, controlled drug release. |
| Biosensors | Intrinsic fluorescence. | Detection of specific proteins or small molecules. |
| Conductive Materials | π-conjugation. | Bio-compatible electronic devices. |
Q & A
Basic: What are the key analytical techniques for confirming the purity and structural identity of H-2-Nal-OBzl p-tosylate salt?
Methodological Answer:
To confirm purity and structure, use a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to identify characteristic peaks, such as aromatic protons (6.8–7.8 ppm for tosylate) and methyl groups (~2.3 ppm for tosylate’s CH) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for research-grade material) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the expected structure .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content) against theoretical values .
Basic: How should researchers document synthetic protocols for this compound to ensure reproducibility?
Methodological Answer:
Follow these guidelines for reproducibility:
- Detailed Reaction Conditions : Specify stoichiometry, solvent systems (e.g., dichloromethane for tosylation), temperature (±1°C), and reaction time .
- Purification Steps : Describe column chromatography parameters (e.g., silica gel mesh, eluent ratios) or recrystallization solvents (e.g., ethanol/water) .
- Characterization Data : Include all spectral data (NMR, MS, HPLC) in supplementary materials, adhering to journal formatting standards .
- Batch-to-Batch Variability : Report yields and purity ranges across ≥3 independent syntheses .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
Systematically test variables using a Design of Experiments (DoE) approach:
- Catalyst Screening : Compare p-toluenesulfonic acid vs. other Brønsted acids for esterification efficiency .
- Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF) for solubility vs. non-polar solvents for tosylate stability .
- Temperature Gradients : Perform reactions at 0°C, 25°C, and 40°C to assess kinetic vs. thermodynamic control .
- Protecting Group Compatibility : Verify that the OBzl group remains intact under acidic tosylation conditions .
Advanced: How should researchers resolve discrepancies between theoretical and experimental spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- 2D NMR Techniques : Use HSQC or COSY to assign overlapping proton signals and confirm coupling patterns .
- Computational Modeling : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values .
- Isotopic Labeling : Synthesize - or -labeled analogs to trace unexpected peaks .
- Literature Benchmarking : Cross-reference with structurally similar salts (e.g., H-Val-OBzl p-tosylate) for expected deviations .
Basic: What are the recommended storage conditions for this compound to prevent degradation?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to minimize hydrolysis of the ester bond .
- Light Sensitivity : Protect from UV exposure by using amber vials .
- Humidity Control : Include desiccants (e.g., silica gel) to prevent deliquescence .
- Stability Monitoring : Perform HPLC every 6 months to detect decomposition products (e.g., free H-2-Nal) .
Advanced: How can researchers assess the environmental impact of this compound in laboratory waste?
Methodological Answer:
- Aquatic Toxicity Assays : Use Daphnia magna or Vibrio fischeri bioluminescence inhibition tests to determine EC values .
- Photodegradation Studies : Expose the compound to simulated sunlight and analyze breakdown products via LC-MS .
- Waste Neutralization Protocols : Treat acidic waste with calcium carbonate before disposal to precipitate tosylate ions .
- Regulatory Compliance : Align with OECD Guidelines 301 (Ready Biodegradability) for hazard classification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
